molecular formula C14H17F3N2O4 B3088648 1-(4-Methoxybenzoyl)piperazine trifluoroacetate CAS No. 1185479-65-5

1-(4-Methoxybenzoyl)piperazine trifluoroacetate

Cat. No.: B3088648
CAS No.: 1185479-65-5
M. Wt: 334.29
InChI Key: BIFUAGZYFLFUEJ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a chemical compound with the molecular formula C12H16N2O2.C2HF3O2. It is known for its unique structure, which includes a piperazine ring substituted with a 4-methoxybenzoyl group and a trifluoroacetate counterion. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

The synthesis of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate typically involves the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions often include:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Methoxybenzoyl)piperazine trifluoroacetate undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methoxybenzoyl)piperazine trifluoroacetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)piperazine trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the methoxybenzoyl group can enhance binding affinity and specificity. The trifluoroacetate counterion may also play a role in stabilizing the compound and facilitating its solubility in various solvents .

Biological Activity

1-(4-Methoxybenzoyl)piperazine trifluoroacetate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a 4-methoxybenzoyl group and a trifluoroacetate moiety. The trifluoroacetate group enhances the compound's solubility and bioavailability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing signaling pathways involved in cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In cell line studies, it demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer types. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways .

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Bacterial Strain
This compound20Staphylococcus aureus
This compound30Escherichia coli

Study on Anticancer Activity

In another investigation focusing on its anticancer effects, this compound was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls .

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71545
Control-5

Properties

IUPAC Name

(4-methoxyphenyl)-piperazin-1-ylmethanone;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.C2HF3O2/c1-16-11-4-2-10(3-5-11)12(15)14-8-6-13-7-9-14;3-2(4,5)1(6)7/h2-5,13H,6-9H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFUAGZYFLFUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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